1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-cyclohexylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety. The final product is often obtained as a crystalline solid, which is then treated with oxalic acid to form the desired salt.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ketamine: Shares a similar chlorophenyl group and is used as an anesthetic.
Cyclohexylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
1-[(2-Chlorophenyl)methyl]-4-cyclohexylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its stability as an oxalic acid salt further enhances its applicability in various fields.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2.C2H2O4/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,16H,1-3,7-8,10-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWIRXFTQBGCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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